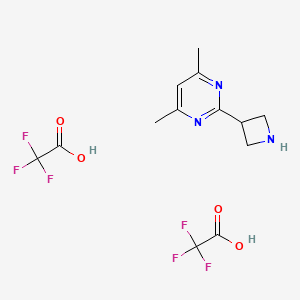

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid)

Description

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) (CAS: 2060062-87-3) is an organic salt comprising a pyrimidine ring substituted with a strained azetidine (four-membered nitrogen-containing ring) and two methyl groups. The bis(trifluoroacetic acid) (TFA) counterion enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Key properties include:

- Molecular formula: C₁₃H₁₅F₆N₃O₄

- Molecular weight: 391.27 g/mol

- Structure: Features a dimethylpyrimidine core (4,6-dimethyl substitution) linked to an azetidine moiety, stabilized by two TFA molecules .

- Physical form: White powder stored at 4°C for stability.

The compound is cataloged by American Elements and is available in bulk quantities, including high-purity grades (99%–99.999%) .

Properties

IUPAC Name |

2-(azetidin-3-yl)-4,6-dimethylpyrimidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2C2HF3O2/c1-6-3-7(2)12-9(11-6)8-4-10-5-8;2*3-2(4,5)1(6)7/h3,8,10H,4-5H2,1-2H3;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMNVIZDYISACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F6N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other scalable technologies to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may exhibit:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including prostate and lung cancer cells .

- Antimicrobial Properties : Research has demonstrated that pyrimidine derivatives can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics in the fight against resistant strains .

Studies have explored the biological activities of this compound using various assays:

- Cell Viability Assays : The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's efficacy against a range of human tumor cell lines. Results indicated promising growth inhibition rates .

- In Vitro Evaluations : In vitro tests have shown that the compound exhibits significant inhibition of cell proliferation in specific cancer types, suggesting its utility in cancer therapeutics .

Material Science

Beyond medicinal applications, this compound may also find utility in material science:

- Polymer Chemistry : The trifluoroacetic acid component can enhance the solubility and processability of polymers, making it useful in developing advanced materials for electronics and coatings .

- Synthesis of Novel Materials : The unique structure allows for the synthesis of new materials with tailored properties for specific applications in nanotechnology and biocompatible materials.

Data Table of Biological Activities

| Biological Activity | Test Method | Result |

|---|---|---|

| Anticancer Efficacy | NCI Protocol | Significant inhibition across multiple cancer cell lines |

| Antimicrobial Activity | MIC/MBC Assays | Effective against E. coli and S. aureus |

| Cell Viability | MTT Assay | Inhibition rates up to 70% at specific concentrations |

Case Study 1: Anticancer Evaluation

A study conducted by researchers at Guiyang University focused on synthesizing novel trifluoromethyl pyrimidine derivatives. Among these, 2-(azetidin-3-yl)-4,6-dimethylpyrimidine was evaluated for its anticancer properties. The study revealed that the compound exhibited a mean GI50 value indicating potent antitumor activity against several human cancer cell lines .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial potential of pyrimidine derivatives was assessed against multidrug-resistant pathogens. The results indicated that compounds similar to 2-(azetidin-3-yl)-4,6-dimethylpyrimidine displayed promising activity against resistant strains of bacteria, suggesting their role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Stability

- The TFA counterion improves solubility but may decompose under basic conditions .

- Bis-pyrimidine Derivatives: Enaminone-derived structures (e.g., compound 2 in ) exhibit conjugation across heterocycles, enhancing UV absorption and stability in organic solvents.

- Thietan-Containing Pyrimidine () : The thietan group introduces steric hindrance and sulfur-based reactivity (e.g., susceptibility to oxidation).

- Fused Heterocycles (): Aromatic fused rings (e.g., thieno[2,3-b]pyridine) increase planarity, favoring π-π stacking in biological interactions but reducing solubility.

Challenges and Limitations

Biological Activity

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C13H15F6N3O4 |

| Molecular Weight | 391.27 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-4,6-dimethylpyrimidine; bis(trifluoroacetic acid) |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-(azetidin-3-yl)-4,6-dimethylpyrimidine exhibit significant antimicrobial activity. For instance, triazolopyrimidine derivatives have been shown to possess strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antiproliferative Effects

Research indicates that related pyrimidine compounds can exhibit antiproliferative activity against various cancer cell lines. A study on substituted triazolopyrimidines revealed their capacity to induce apoptosis in murine melanoma B16 cells while showing low toxicity towards normal cells . This suggests a potential therapeutic application in cancer treatment.

The biological activity of these compounds is often linked to their ability to interact with cellular components. For example, studies on azetidine derivatives have indicated that they may inhibit tubulin polymerization at the colchicine binding site, leading to cell cycle arrest and apoptosis . Additionally, some derivatives exhibit nuclease-like activity and can intercalate DNA, further supporting their potential as therapeutic agents .

Case Studies

-

Antimicrobial Activity against MRSA

- A comparative study assessed the efficacy of various triazolopyrimidine derivatives against MRSA. The results showed that certain compounds significantly reduced bacterial viability and biofilm formation compared to controls.

- Cytotoxicity in Cancer Models

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) to ensure high purity?

Methodological Answer: Acylation of pyrimidine precursors with chloroacetic acid under reflux conditions (e.g., using anhydrous sodium acetate and acetic anhydride in glacial acetic acid) is a robust starting point. Purification via recrystallization from acetic acid/water (1:1) can yield >95% purity, as demonstrated in analogous pyrimidine derivative syntheses . For azetidine ring formation, cyclization of β-amino alcohols or nitriles under acidic conditions (e.g., trifluoroacetic acid) may be adapted, with monitoring by TLC or HPLC to track intermediates .

Q. How can structural elucidation of this compound be performed to confirm its azetidine-pyrimidine core?

Methodological Answer: Combine ¹H/¹³C NMR to identify azetidine ring protons (δ 3.0–4.0 ppm for N–CH₂ groups) and pyrimidine aromatic protons (δ 6.5–8.5 ppm). FT-IR can confirm trifluoroacetate counterions (C=O stretch ~1670–1730 cm⁻¹; CF₃ bends ~1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄F₆N₃O₄). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. What solvent systems are optimal for stabilizing this compound during storage?

Methodological Answer: Due to the hygroscopic nature of trifluoroacetate salts, store the compound in anhydrous DMSO or acetonitrile under inert gas (N₂/Ar) at –20°C. For solid-state storage, lyophilization with cryoprotectants (e.g., trehalose) minimizes hydrolysis. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can DFT studies resolve electronic contradictions in the reactivity of the azetidine-pyrimidine system?

Methodological Answer: Perform B3LYP/6-31G(d) calculations to model charge distribution: the azetidine nitrogen’s lone pair may exhibit reduced nucleophilicity due to conjugation with the pyrimidine ring. Compare HOMO-LUMO gaps of the free base vs. the bis(trifluoroacetate) salt to predict sites for electrophilic attack (e.g., C4/C6 methyl groups). Validate with experimental kinetic data from nucleophilic substitution reactions .

Q. How should researchers address discrepancies in spectral data between theoretical and experimental results?

Methodological Answer: For NMR shifts deviating >0.5 ppm from DFT-predicted values, consider solvent effects (e.g., DMSO vs. CDCl₃) or proton exchange dynamics. Use 2D-COSY and HSQC to resolve overlapping signals in the azetidine region. For trifluoroacetate IR bands, compare with reference spectra from bis(trimethylsilyl)trifluoroacetamide derivatives to rule out contamination .

Q. What experimental designs are suitable for probing the compound’s stability under catalytic conditions?

Methodological Answer: Design a matrix of pH (2–12) , temperature (25–80°C) , and catalytic metals (e.g., Pd, Cu) to test degradation. Use LC-MS to quantify byproducts (e.g., demethylated pyrimidines or ring-opened azetidines). Kinetic modeling (Arrhenius plots) can extrapolate shelf-life under standard lab conditions .

Q. How can researchers differentiate between π-π stacking vs. hydrogen-bonding interactions in crystallization?

Methodological Answer: Perform X-ray crystallography with synchrotron radiation (λ = 0.7–1.0 Å) to resolve intermolecular distances. π-π interactions typically occur at 3.3–3.8 Å between pyrimidine rings, while H-bonds (N–H···O) are shorter (2.5–3.0 Å). Pair with DSC/TGA to correlate packing efficiency with thermal stability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer: Variations may arise from trace water content or counterion exchange. Conduct Karl Fischer titration to quantify solvent moisture. Compare solubility in rigorously dried DMF vs. DMF-H₂O (1% v/v) using UV-Vis spectroscopy (λ_max ~260 nm for pyrimidine). If discrepancies persist, assess trifluoroacetate dissociation via ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.